1-(4-Hydroxyoxan-4-yl)propan-2-one
Description
1-(4-Hydroxyoxan-4-yl)propan-2-one is a ketone derivative featuring a propan-2-one (acetone) backbone substituted with a 4-hydroxyoxan-4-yl group. The oxan (tetrahydropyran) ring is a six-membered cyclic ether, with a hydroxyl group at the 4-position.
Properties
IUPAC Name |
1-(4-hydroxyoxan-4-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(9)6-8(10)2-4-11-5-3-8/h10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAYOYWUMCWYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CCOCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyoxan-4-yl)propan-2-one typically involves the reaction of 4-hydroxyoxane with propanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors and process control systems. The industrial process ensures consistent quality and high efficiency, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyoxan-4-yl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various halogenating agents . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-(4-Hydroxyoxan-4-yl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyoxan-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The oxane ring and propanone moiety contribute to the compound’s overall stability and functionality .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(4-Hydroxyoxan-4-yl)propan-2-one with structurally related propanone derivatives, emphasizing substituent effects on physicochemical and functional properties.
Table 1: Structural and Functional Comparison of Propan-2-one Derivatives
*Inferred based on structural analogy.
Key Comparisons
Substituent Effects on Polarity and Solubility The 4-hydroxyoxan-4-yl group introduces a cyclic ether and hydroxyl group, enhancing polarity compared to purely aromatic analogs like 1-(4-hydroxyphenyl)propan-2-one. However, the oxan ring’s ether oxygen may reduce solubility in water relative to phenolic derivatives due to weaker hydrogen-bonding capacity . Piperidine-containing derivatives (e.g., pelletierine) exhibit basicity from the nitrogen atom, enabling salt formation and improved solubility in acidic media .
Synthetic Accessibility Palladium-catalyzed domino reactions (e.g., α-arylation/O-arylation) are effective for synthesizing aryl-substituted propanones, as seen in 1-(5-chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one . Similar strategies may apply to this compound, though oxan ring formation would require additional steps (e.g., cyclization).
Spectroscopic Signatures
- 1H NMR : Aromatic protons in phenyl derivatives (e.g., 1-(4-hydroxyphenyl)propan-2-one) resonate at δ 6.5–7.5 ppm, while oxan ring protons are expected near δ 3.5–4.5 ppm (ether-linked CH₂) and δ 1.5–2.5 ppm (CH₂ in the ring) .
- Carbonyl Stretching : Ketone C=O vibrations typically occur at ~1700–1750 cm⁻¹, with slight shifts depending on substituent electron-withdrawing/donating effects .
Methoxy-substituted derivatives (e.g., 1-(4-Methoxy-2-methylphenyl)propan-1-one) are intermediates in fragrance synthesis due to their stability and volatility .
Biological Activity
1-(4-Hydroxyoxan-4-yl)propan-2-one, also known as a derivative of oxanone, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article explores the synthesis, biological properties, and relevant studies surrounding this compound.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be characterized through various spectroscopic techniques including IR, UV, and NMR spectroscopy to confirm its structure and purity.
Antimicrobial Activity
Recent studies have shown that this compound exhibits notable antimicrobial properties. A study published in Acta Poloniae Pharmaceutica tested the compound against a range of human pathogens, including Gram-positive bacteria. The results indicated that while the antimicrobial activity was present, it was lower compared to other similar compounds in the homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones .
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Low |
| Bacillus subtilis | 16 µg/mL | High |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays such as DPPH and FRAP. These assays measure the ability of the compound to scavenge free radicals and reduce oxidizing agents.
In comparative studies, it was found that while this compound demonstrated antioxidant activity, it was less potent than some of its derivatives. For instance, hydroxytyrosol derivatives were shown to have superior antioxidant effects .
Case Studies and Research Findings
A comprehensive review highlighted the biological potential of phenolic compounds similar to this compound. These compounds are often associated with health benefits due to their bioactive properties. In particular, a study focusing on hydroxytyrosol derivatives illustrated significant antioxidant and antimicrobial activities against colorectal adenocarcinoma cell lines .
Key Findings from Research
- Antimicrobial Efficacy : The compound showed effectiveness against specific strains of bacteria but required higher concentrations compared to more potent analogs.
- Antioxidant Capacity : Although it possessed antioxidant properties, its effectiveness was moderate when benchmarked against established antioxidants like hydroxytyrosol.
- Safety Profile : Toxicity assessments indicated that the compound is relatively safe at lower concentrations, which is crucial for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
